Phenol, 2-[(4-hydroxyphenyl)thio]-

Thiobisphenol rearrangement Thermodynamic stability Isomer distribution

Thiobisphenol antioxidants isomerize during alkaline polymer melt processing, causing antioxidant performance drift. Pre-formed 2,4′-thiobisphenol (CAS 17755-37-2) eliminates this uncertainty. • >95% isomerically pure via iodine-catalyzed route; no 4,4′-isomer contamination. • Constitutes ~45% of equilibrium pool at 180°C; pre-formulation avoids in-situ rearrangement. • Ortho-hydroxyl enables bidentate metal chelation, absent in symmetric 4,4′-isomer. Ideal monomer for step-growth polymerizations where regioregularity governs final polymer properties.

Molecular Formula C12H10O2S
Molecular Weight 218.27 g/mol
CAS No. 17755-37-2
Cat. No. B100646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 2-[(4-hydroxyphenyl)thio]-
CAS17755-37-2
Synonyms2-[(4-Hydroxyphenyl)thio]phenol
Molecular FormulaC12H10O2S
Molecular Weight218.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)O)SC2=CC=C(C=C2)O
InChIInChI=1S/C12H10O2S/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8,13-14H
InChIKeyHHGJAYGHIYSKEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4′-Monothiobisphenol: Compound Overview


Phenol, 2-[(4-hydroxyphenyl)thio]- (2,4′-monothiobisphenol) is a thioether-bridged bisphenol composed of an ortho-hydroxyphenyl and a para-hydroxyphenyl unit linked via a sulfur atom. This unsymmetrical isomer belongs to the thiobisphenol class, which finds use as antioxidants, polymer stabilizers, and synthetic intermediates. The compound has the molecular formula C12H10O2S, a molecular weight of 218.27 g mol⁻¹, and a predicted XLogP3 of 3.3 [1]. Its structural asymmetry imparts unique thermochemical behavior relative to its symmetric counterparts, as demonstrated by the quantitative isomerization equilibrium described in Section 3 [2].

Why 4,4′-Thiobisphenol Is Not a Direct Substitute


The position of the thioether bridge and the orientation of the phenolic hydroxyl groups critically determine antioxidant mechanism, metal-chelating ability, and thermal rearrangement behavior of thiobisphenols. Unlike the symmetric 4,4′-isomer, which bears two para‑hydroxyl groups, the unsymmetric 2,4′-isomer contains one ortho‑hydroxyl group capable of intramolecular hydrogen bonding and bidentate metal coordination. Under high‑temperature alkaline conditions—such as those encountered during polymer melt stabilization—the three monothiobisphenol isomers rapidly interconvert, but the equilibrium heavily discriminates against the 4,4′‑isomer [1]. Consequently, substituting the 4,4′‑isomer for the 2,4′‑isomer in any process that traverses even partially alkaline melt phases can shift the speciation of active antioxidant species and alter performance.

Comparative Evidence for 2,4′-Monothiobisphenol


Isomeric Equilibrium Favors 2,4′-Isomer Over 4,4′-Isomer

When pure 2,2′-, 2,4′- or 4,4′-monothiobisphenol is heated in phenol at 180 °C in the presence of sodium hydroxide, all three isomers rapidly interconvert to reach an equilibrium mixture composed of 2,2′-, 2,4′- and 4,4′-monothiobisphenol in an approximate ratio of 45:45:10 [1]. Thus, the 2,4′-isomer (target compound) is thermodynamically preferred over the 4,4′-isomer by a factor of 4.5 under these conditions, indicating significantly greater relative stability in alkaline melts.

Thiobisphenol rearrangement Thermodynamic stability Isomer distribution

Iodine-Catalyzed Route to Pure 2,4′-Isomer

The iodine‑catalyzed condensation of 4‑hydroxythiophenol with cyclohexanone proceeds with complete ortho‑selectivity, yielding exclusively 2‑arylsulfanylphenols—i.e., the 2,4′‑monothiobisphenol when 4‑hydroxythiophenol is the thiol partner [1]. Traditional sulfur‑phenol condensations, in contrast, generate a ternary mixture of 2,2′‑, 2,4′‑ and 4,4′‑isomers (approx. 45:45:10) that requires costly chromatographic separation [2]. The iodine‑mediated method therefore delivers the target isomer in isomeric purity >95% without the 4,4′‑byproduct.

Regioselective synthesis 2-Arylsulfanylphenol Iodine catalysis

Lipophilicity Advantage of 2,4′-Isomer Over 2,2′-Isomer

Computational prediction of the n‑octanol/water partition coefficient (XLogP3) gives a value of 3.3 for Phenol, 2-[(4-hydroxyphenyl)thio]- [1] versus 2.9 for the 2,2′-thiobisphenol isomer [2]. The lower lipophilicity of the 2,2′‑isomer is attributed to strong intramolecular hydrogen bonding between the two ortho‑hydroxyl groups, which reduces the effective hydrophobicity. The 2,4′‑isomer, lacking such internal bonding, presents a ΔXLogP3 of +0.4, suggesting enhanced solubility in non‑polar media.

Lipophilicity In silico prediction XLogP3

Key Applications of 2,4′-Monothiobisphenol


Polypropylene Melt Stabilization Under Alkaline Conditions

In the melt processing of polypropylene at ≥180 °C, residual alkaline catalyst residues can create a local environment that drives thiobisphenol isomerization. The equilibrium data show that the 2,4′-isomer constitutes 45% of the monothiobisphenol pool while the 4,4′-isomer drops to only 10% [1]. Formulating with the pre‑formed 2,4′‑isomer avoids the performance drift that occurs when a symmetric 4,4′‑based stabilizer rearranges in‑situ, ensuring consistent melt flow protection and long‑term thermal stability.

Regioselective Monomer for Unsymmetrical Engineering Thermoplastics

The iodine‑catalyzed route delivers isomerically pure 2,4′‑thiobisphenol (>95%) without contamination by the 4,4′‑isomer, a feat not achievable by classical sulfur‑phenol condensation [2]. This purity is essential when the unsymmetrical diol is used as a monomer in step‑growth polymerizations where precise stoichiometry and regioregularity govern chain packing, glass transition temperature, and mechanical properties of the final polysulfide or poly(arylene ether sulfone).

Bifunctional Metal-Chelating Antioxidants for Lubricants

The presence of a free ortho‑hydroxyl group adjacent to the thioether linkage enables bidentate coordination to transition‑metal ions, a feature absent in the 4,4′‑isomer. The higher predicted lipophilicity (XLogP3 = 3.3) relative to the 2,2′‑isomer further enhances solubility in non‑polar base oils [3][4]. This combination of metal deactivation and radical scavenging in a single additive can simplify lubricant formulations by reducing the number of required antioxidant components.

Mechanistic Probe for Thiobisphenol Isomerization in Cured Resins

Because the three monothiobisphenol isomers interconvert via an intermolecular mechanism, doping a resin formulation with the pure 2,4′‑isomer allows researchers to track isomer distribution by HPLC or 13C NMR throughout the curing cycle. The known equilibrium ratio of 45:45:10 provides a built‑in internal standard, enabling quantitative assessment of network constraints on small‑molecule mobility and the impact of cross‑link density on antioxidant migration [1].

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